molecular formula C20H25N3O3 B2471547 N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 831241-01-1

N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No. B2471547
CAS RN: 831241-01-1
M. Wt: 355.438
InChI Key: MTIVSVIINYCSNE-UHFFFAOYSA-N
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Description

N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide, commonly known as DEOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DEOA belongs to the class of indole-based compounds, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Potential as Antiallergic Agents

Compounds structurally related to N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, have been explored for their antiallergic properties. In a study by Menciu et al. (1999), variations of indole substituents and alkanoic chain lengths in these compounds led to the discovery of highly potent antiallergic agents, significantly more effective than existing drugs like astemizole (Cecilia Menciu et al., 1999).

Quantum Chemical Investigation

A quantum chemical study conducted by Bouklah et al. (2012) involved the analysis of molecular properties of substituted pyrrolidinones, which are chemically related to the compound . This study provided insights into the electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied orbital (LUMO) energies, which are crucial for understanding the reactivity and interaction of these molecules (M. Bouklah et al., 2012).

Synthesis and Biological Activity

Another study focused on the synthesis and characterization of biologically active indol-3-yl acetamides, similar to the compound . Knaack et al. (2001) described the synthesis of potent tubulin inhibitors, which are important for cancer research, indicating the potential of these compounds in antitumor applications (Martin Knaack et al., 2001).

Effects on Learning and Memory

Research by Ming-zhu (2012) discussed the effects of compounds like ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory facilitation in mice. This study indicates the potential of such compounds in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2012).

Antitumor Agents

Marchand et al. (2009) synthesized and studied N-aryl(indol-3-yl)glyoxamides, structurally related to the compound , for their antitumor activities. They identified several derivatives with potent cytotoxic properties against various cancer cell lines, highlighting the relevance of these compounds in cancer research (P. Marchand et al., 2009).

properties

IUPAC Name

N,N-diethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-3-21(4-2)20(26)19(25)16-13-23(17-10-6-5-9-15(16)17)14-18(24)22-11-7-8-12-22/h5-6,9-10,13H,3-4,7-8,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIVSVIINYCSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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